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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and techniques for preparing

and utilizing discontinuous Percoll gradients for the separation of cells, subcellular particles,

and other biological materials.

Introduction
Discontinuous, or step, Percoll gradients are a widely used method for separating biological

particles based on their buoyant density.[1] This technique involves layering solutions of

decreasing Percoll concentrations in a centrifuge tube, creating distinct density interfaces.

When a sample is centrifuged through this gradient, its components will migrate and band at

the interface corresponding to their own density, allowing for effective separation and

enrichment of specific populations.[2] This method is particularly valuable for isolating specific

cell types from heterogeneous populations, such as separating lymphocytes and monocytes

from peripheral blood or enriching for viable cells.[3][4]

Principles of Percoll Gradient Centrifugation
Percoll is a colloidal suspension of silica particles coated with polyvinylpyrrolidone (PVP), which

makes it non-toxic to cells and possesses a low osmolality.[5][6] Key to the successful

application of Percoll gradients is the initial adjustment of the Percoll solution to be isotonic with

the cells or particles being separated. This prevents osmotic shock, which could alter their size,

shape, and density, thereby affecting the separation.[7]
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The osmolality of the Percoll solution is typically adjusted by adding a concentrated salt

solution (e.g., 1.5 M NaCl) or culture medium to create a Stock Isotonic Percoll (SIP) solution.

[8] This SIP is then diluted with a physiological saline solution or culture medium to create the

different density layers required for the discontinuous gradient.[9]

Experimental Protocols
3.1. Preparation of Stock Isotonic Percoll (SIP)

To create a Percoll solution that is isotonic for most mammalian cells, it is necessary to adjust

its osmolality.

Materials:

Percoll® solution

1.5 M NaCl solution (sterile) or 10x concentrated cell culture medium

Sterile conical tubes or bottles

Procedure:

In a sterile container, aseptically mix 9 parts of Percoll® solution with 1 part of 1.5 M NaCl

solution.[8][9] For example, to prepare 10 ml of SIP, mix 9 ml of Percoll® with 1 ml of 1.5 M

NaCl.

Alternatively, 9 parts of Percoll® can be mixed with 1 part of 10x concentrated cell culture

medium.

Mix the solution thoroughly by gentle inversion. This resulting solution is the Stock Isotonic

Percoll (SIP), which is considered 100% Percoll for the purpose of creating gradient layers.

[8]

The prepared SIP should be stored at 2-8°C.[5]

3.2. Preparation of Discontinuous Percoll Gradient Layers
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The SIP is diluted to create layers of varying densities. The required volumes of SIP and diluent

can be calculated using the following formula:

Vi = V * (ρ - ρy) / (ρi - ρy)

Where:

Vi = volume of SIP

V = final volume of the desired density layer

ρ = desired density of the layer

ρy = density of the diluting medium (e.g., 0.15 M NaCl is ~1.0046 g/ml)

ρi = density of the SIP (check the certificate of analysis for the specific lot)[9]

Materials:

Stock Isotonic Percoll (SIP)

Diluent: 0.15 M NaCl or 1x cell culture medium (sterile)

Sterile centrifuge tubes (e.g., 15 ml or 50 ml conical tubes)

Pipettes

Procedure:

Calculate the volumes of SIP and diluent needed for each density layer. Refer to Table 1 for

example dilutions.

Prepare each density solution in a separate sterile tube and mix well.

To create the discontinuous gradient, carefully layer the solutions in a centrifuge tube,

starting with the highest density (highest Percoll concentration) at the bottom.[7]

Use a pipette or a syringe with a wide-bore needle to slowly add the next layer on top of the

previous one, placing the tip against the wall of the tube just above the liquid surface to avoid
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mixing.[10]

A sharp interface between the layers is crucial for optimal cell separation.

Table 1: Example Percoll Dilutions for a 4-Layer Discontinuous Gradient

Desired Percoll
Concentration (%)

Volume of SIP (ml)
for 10 ml final
volume

Volume of 0.15 M
NaCl (ml) for 10 ml
final volume

Approximate
Density (g/ml)

70% 7.0 3.0 1.08 - 1.09

60% 6.0 4.0 1.07 - 1.08

50% 5.0 5.0 1.06 - 1.07

40% 4.0 6.0 1.05 - 1.06

Note: The exact density of each layer should be confirmed using a densitometer or by running

a parallel gradient with Density Marker Beads.[7]

3.3. Cell Separation by Centrifugation

Procedure:

Prepare the cell suspension in a medium compatible with the Percoll gradient (e.g., 1x PBS

or culture medium).

Carefully layer the cell suspension on top of the uppermost (least dense) Percoll layer.

Centrifuge the tubes. The optimal centrifugation speed and time are dependent on the cell

type and the specific gradient composition.[7] Refer to Table 2 for general guidelines. For

many cell types, centrifugation at 400-500 x g for 15-20 minutes at room temperature is a

good starting point.[7]

After centrifugation, distinct bands of cells should be visible at the interfaces between the

Percoll layers. Non-viable cells typically remain at the top of the gradient.

Table 2: Example Centrifugation Parameters for Cell Separation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.researchgate.net/figure/Technique-for-layering-the-Percoll-dilution-during-preparation-of-the-Percoll_fig2_372946825
https://labsup.net/blogs/blog/percoll-gradient-centrifugation-what-to-consider-when-isolating-cells-subcellular-particles-and-virus
https://labsup.net/blogs/blog/percoll-gradient-centrifugation-what-to-consider-when-isolating-cells-subcellular-particles-and-virus
https://labsup.net/blogs/blog/percoll-gradient-centrifugation-what-to-consider-when-isolating-cells-subcellular-particles-and-virus
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Type
Gradient
Layers (%
Percoll)

Centrifugation
Speed (x g)

Centrifugation
Time (min)

Temperature
(°C)

Peripheral Blood

Mononuclear

Cells (PBMCs)

40%, 50%, 60%,

70%
500 20 20-25

Hepatocytes 30%, 50% 400 20 4

Neurons

3%, 10%, 15%,

23% (with

sucrose)

32,500 5 4

General healthy

cell enrichment

20% (loading),

30%, 40%, 50%
2000 30 4

3.4. Harvesting and Washing of Separated Cells

Procedure:

Carefully aspirate each cell layer from the gradient using a sterile pipette. Be cautious not to

disturb the adjacent layers.

Transfer each collected fraction to a new sterile tube.

To remove the Percoll, wash the cells by diluting the collected fraction with at least 3-5

volumes of physiological saline or culture medium.[1]

Pellet the cells by centrifugation (e.g., 250-300 x g for 10 minutes).

Discard the supernatant and resuspend the cell pellet in the desired medium for downstream

applications.

Repeat the washing step 1-2 more times to ensure complete removal of Percoll.[1]

Visual Representation of the Experimental Workflow
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Below is a diagram illustrating the key steps in preparing a discontinuous Percoll gradient for

cell separation.

Workflow for Discontinuous Percoll Gradient Preparation

1. Preparation of Stock Isotonic Percoll (SIP)

2. Preparation of Gradient Layers

3. Gradient Formation

4. Cell Separation

5. Cell Harvesting and Washing

Mix 9 parts Percoll®
with 1 part 1.5 M NaCl

Dilute SIP with 0.15 M NaCl
to create desired densities

(e.g., 70%, 60%, 50%, 40%)

Use SIP to prepare dilutions

Carefully layer Percoll solutions
in descending order of density

Layering from high to low density

Layer cell suspension
on top of the gradient

Ready for sample loading

Centrifuge at appropriate
speed and time

Separation based on density

Aspirate cell bands
from interfaces

Collect separated cell populations

Wash cells to remove Percoll

Prepare cells for downstream use
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Caption: Experimental workflow for preparing a discontinuous Percoll gradient.

Applications
Discontinuous Percoll gradients are a versatile tool with numerous applications in biological

research and drug development, including:

Immunology: Isolation of specific leukocyte populations, such as lymphocytes, monocytes,

and neutrophils, from peripheral blood or bone marrow.[3][4][11]

Cell Biology: Separation of viable from non-viable cells, isolation of different cell cycle

phases, and enrichment of specific cell types from primary tissue digests.[2][11]

Neuroscience: Purification of neurons and other neural cell types.[12]

Cancer Research: Separation of tumor cells from stromal and immune cells in tumor

microenvironments.[6][13]

Stem Cell Research: Enrichment of hematopoietic stem cells and other progenitor cells.[3][6]

By carefully optimizing the gradient parameters, researchers can achieve high purity and

viability of their target cell populations for a wide range of downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/41875/
https://pubmed.ncbi.nlm.nih.gov/41875/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/130/667/percoll-product-info-sheet-mk.pdf
https://pubmed.ncbi.nlm.nih.gov/20058205/
https://pubmed.ncbi.nlm.nih.gov/20058205/
https://labsup.net/blogs/blog/percoll-gradient-centrifugation-what-to-consider-when-isolating-cells-subcellular-particles-and-virus
http://www.protocol-online.org/biology-forums-2/posts/17736.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10498404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10498404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10498404/
https://www.researchgate.net/figure/Technique-for-layering-the-Percoll-dilution-during-preparation-of-the-Percoll_fig2_372946825
https://www.sigmaaldrich.com/TW/zh/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/applications-of-percoll-in-blood-cells
https://www.jove.com/v/3196/preparation-synaptoneurosomes-from-mouse-cortex-using-discontinuous
https://www.jove.com/v/3196/preparation-synaptoneurosomes-from-mouse-cortex-using-discontinuous
https://www.researchgate.net/publication/40896096_The_Use_of_Discontinuous_Density_Gradients_in_Stem_Cell_Research_and_Application
https://www.benchchem.com/product/b008524#how-to-properly-prepare-a-discontinuous-percoll-gradient-for-experiments
https://www.benchchem.com/product/b008524#how-to-properly-prepare-a-discontinuous-percoll-gradient-for-experiments
https://www.benchchem.com/product/b008524#how-to-properly-prepare-a-discontinuous-percoll-gradient-for-experiments
https://www.benchchem.com/product/b008524#how-to-properly-prepare-a-discontinuous-percoll-gradient-for-experiments
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b008524?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

